Cas no 1863-21-4 (7-phenyl-1H-indole)

7-phenyl-1H-indole structure
7-phenyl-1H-indole structure
Product Name:7-phenyl-1H-indole
CAS No:1863-21-4
MF:C14H11N
MW:193.243843317032
MDL:MFCD13177701
CID:1378773
PubChem ID:14567403
Update Time:2025-04-23

7-phenyl-1H-indole Chemical and Physical Properties

Names and Identifiers

    • 7-phenyl-1H-indole
    • 1H-indole, 7-phenyl-
    • A1-16556
    • 7-phenylindole
    • PIEDFMITVNDHRR-UHFFFAOYSA-N
    • DB-208049
    • 1863-21-4
    • 1h-indole,7-phenyl-
    • SCHEMBL594405
    • MDL: MFCD13177701
    • Inchi: 1S/C14H11N/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13/h1-10,15H
    • InChI Key: PIEDFMITVNDHRR-UHFFFAOYSA-N
    • SMILES: N1C=CC2=CC=CC(C3C=CC=CC=3)=C12

Computed Properties

  • Exact Mass: 193.08923
  • Monoisotopic Mass: 193.089149355g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 15.8Ų

Experimental Properties

  • Density: 1.156
  • Boiling Point: 392.547°C at 760 mmHg
  • Flash Point: 176.574°C
  • Refractive Index: 1.679
  • PSA: 15.79

7-phenyl-1H-indole Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A199000589-1g
7-Phenyl-1H-indole
1863-21-4 98%
1g
$416.50 2023-09-02
Matrix Scientific
194436-2.500g
7-Phenyl-1H-indole, 95%
1863-21-4 95%
2.500g
$1320.00 2023-09-09

Additional information on 7-phenyl-1H-indole

Introduction to 7-phenyl-1H-indole (CAS No. 1863-21-4)

7-phenyl-1H-indole, with the chemical formula C₁₃H₁₁N, is a heterocyclic organic compound belonging to the indole family. This compound has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural properties and potential biological activities. The presence of a phenyl group at the 7-position of the indole ring imparts distinct electronic and steric characteristics, making it a valuable scaffold for drug discovery and development.

The CAS No. 1863-21-4 identifier is a unique numerical code assigned to this compound, ensuring precise identification and differentiation in scientific literature, databases, and regulatory filings. This standardized classification aids researchers in accessing relevant experimental data, synthetic pathways, and spectroscopic information, facilitating efficient collaboration and knowledge exchange within the scientific community.

In recent years, 7-phenyl-1H-indole has been extensively studied for its pharmacological potential. Its indole core is a well-documented motif in natural products and pharmaceuticals, known for its role in modulating various biological pathways. The phenyl substituent further enhances its versatility by allowing for diverse functionalization strategies, enabling the design of novel derivatives with tailored properties.

One of the most compelling aspects of 7-phenyl-1H-indole is its reported interaction with biological targets such as enzymes and receptors. Preliminary studies have suggested that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammatory responses and metabolic disorders. These findings have prompted further investigation into its potential as a lead compound for therapeutic intervention.

The synthesis of 7-phenyl-1H-indole can be achieved through multiple pathways, including palladium-catalyzed cross-coupling reactions and cyclization techniques. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that researchers obtain high-quality material for their studies. The development of efficient synthetic routes is crucial for large-scale production and commercialization of derivatives based on this scaffold.

From a medicinal chemistry perspective, the structural features of 7-phenyl-1H-indole make it an attractive candidate for further derivatization. By introducing additional functional groups or modifying existing ones, chemists can fine-tune the pharmacokinetic and pharmacodynamic properties of the compound. This approach has led to the discovery of several promising analogs with enhanced efficacy and reduced toxicity profiles.

The spectroscopic properties of 7-phenyl-1H-indole, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), have been thoroughly characterized. These data are essential for confirming the identity and purity of the compound during synthesis and purification processes. High-resolution NMR techniques have provided detailed insights into the molecular structure, aiding in the interpretation of biological activity data.

Recent advancements in computational chemistry have enabled virtual screening approaches to identify potential binding interactions between 7-phenyl-1H-indole and biological targets. Molecular docking simulations have been used to predict how this compound might interact with enzymes such as cytochrome P450 monooxygenases or membrane receptors involved in signal transduction pathways. These computational studies complement experimental efforts by providing rapid screening of candidate molecules.

In conclusion,7-phenyl-1H-indole (CAS No. 1863-21-4) represents a structurally intriguing compound with significant pharmaceutical promise. Its unique combination of an indole core and phenyl substituent offers opportunities for innovative drug design across multiple therapeutic areas. As research continues to uncover new biological activities associated with this scaffold,7-phenyl-1H-indole is poised to remain a cornerstone in medicinal chemistry investigations.

Recommended suppliers
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
SHOCHEM(SHANGHAI) CO.,lTD